molecular formula C20H22ClNO4 B5335508 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol

Cat. No.: B5335508
M. Wt: 375.8 g/mol
InChI Key: VFQHYAFCGRFNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as CP-154,526, is a synthetic compound that belongs to the benzoxazepine class of compounds. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts by binding to the CRF1 receptor and blocking its activation by corticotropin-releasing factor (CRF). This results in a decrease in the release of stress hormones, such as cortisol, and a reduction in the body's stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including a reduction in anxiety-like behavior, an improvement in mood, and a decrease in stress-induced behaviors. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol for lab experiments is its high selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in studies of stress-related disorders. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental animals.

Future Directions

There are several future directions for research on 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, including the development of new and more potent CRF1 receptor antagonists, the exploration of its potential therapeutic applications in other diseases, such as addiction and obesity, and the investigation of its effects on the gut-brain axis and the microbiome.

Synthesis Methods

The synthesis of 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves a series of chemical reactions that start with the condensation of 3-chlorobenzaldehyde with 4-propoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with 2-aminoethanol to produce the final product, this compound.

Scientific Research Applications

7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and stress-related disorders. It is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a critical role in the regulation of the body's stress response.

Properties

IUPAC Name

1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-propoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-2-7-25-13-19(24)22-6-8-26-20-16(12-22)9-15(11-18(20)23)14-4-3-5-17(21)10-14/h3-5,9-11,23H,2,6-8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQHYAFCGRFNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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